3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole
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Overview
Description
3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a hydrazinyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a nitrophenyl hydrazine derivative through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole involves its interaction with specific molecular targets and pathways. The nitrophenyl and hydrazinyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biological pathways, making the compound useful in various therapeutic and research applications.
Properties
Molecular Formula |
C21H16N6O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N'-(3-nitroanilino)-N-phenylimino-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C21H16N6O2/c28-27(29)17-10-6-9-16(13-17)24-26-21(25-23-15-7-2-1-3-8-15)19-14-22-20-12-5-4-11-18(19)20/h1-14,22,24H/b25-23?,26-21- |
InChI Key |
NOAREGSSLHERCL-ZMFWXMCTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=N\NC2=CC(=CC=C2)[N+](=O)[O-])/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=NNC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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